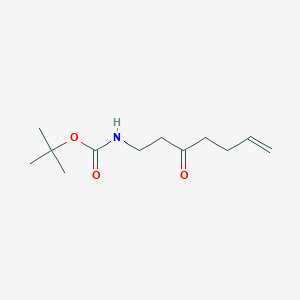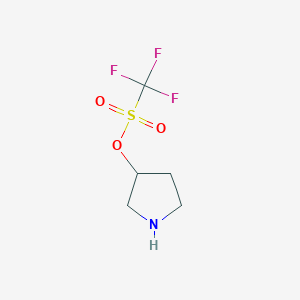
cis-4-Hydroxytetrahydrofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Hydroxytetrahydrofuran-2-carboxylic acid: is an organic compound characterized by a tetrahydrofuran ring with a hydroxyl group and a carboxylic acid group in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-Hydroxytetrahydrofuran-2-carboxylic acid typically involves the stereoselective reduction of 4-hydroxy-2-tetrahydrofuranone. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions to ensure the cis configuration is maintained . Another approach involves the catalytic hydrogenation of 4-hydroxy-2-furancarboxylic acid using palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow hydrogenation, which allows for better control over reaction conditions and yields. This method can utilize high-pressure hydrogen gas and a suitable catalyst to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
cis-4-Hydroxytetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-oxo-tetrahydrofuran-2-carboxylic acid.
Reduction: cis-4-Hydroxytetrahydrofuran-2-methanol.
Substitution: cis-4-Chlorotetrahydrofuran-2-carboxylic acid.
Scientific Research Applications
cis-4-Hydroxytetrahydrofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which cis-4-Hydroxytetrahydrofuran-2-carboxylic acid exerts its effects often involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity . The pathways involved can include inhibition of bacterial cell wall synthesis or interference with viral replication processes.
Comparison with Similar Compounds
Similar Compounds
trans-4-Hydroxytetrahydrofuran-2-carboxylic acid: Differing in the spatial arrangement of the hydroxyl and carboxyl groups.
4-Hydroxy-2-furancarboxylic acid: Lacks the tetrahydrofuran ring saturation.
Tetrahydrofuran-2-carboxylic acid: Lacks the hydroxyl group.
Uniqueness
cis-4-Hydroxytetrahydrofuran-2-carboxylic acid is unique due to its specific cis configuration, which can impart distinct stereochemical properties and reactivity compared to its trans isomer and other related compounds. This configuration can influence its binding affinity and specificity in biological systems, making it a valuable compound in stereoselective synthesis and drug design .
Properties
Molecular Formula |
C5H8O4 |
|---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(2S,4S)-4-hydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O4/c6-3-1-4(5(7)8)9-2-3/h3-4,6H,1-2H2,(H,7,8)/t3-,4-/m0/s1 |
InChI Key |
KTEPYJGLVNSCFD-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1C(=O)O)O |
Canonical SMILES |
C1C(COC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)





![2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B12843080.png)
![N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12843081.png)
![1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)
